2-(3-Methoxyquinoxalin-2-yl)-1-phenylethan-1-one
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Overview
Description
2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, specifically, has garnered attention due to its potential pharmacological properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone typically involves the condensation of 3-methoxyquinoxaline with 1-phenylethanone under specific reaction conditions. One common method involves the use of a strong acid catalyst and high temperatures to facilitate the condensation reaction. The reaction is usually carried out in a solvent such as methanol or acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group in the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different pharmacological properties and applications in medicinal chemistry .
Scientific Research Applications
2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Cinnoline: Similar in structure but with different biological activities.
Uniqueness
2-(3-Methoxyquinoxalin-2-yl)-1-phenylethanone is unique due to its specific methoxy substitution, which can enhance its biological activity and selectivity compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
33870-66-5 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(3-methoxyquinoxalin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H14N2O2/c1-21-17-15(11-16(20)12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)19-17/h2-10H,11H2,1H3 |
InChI Key |
OPQYNJQWSDVUDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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